4-bromo-1-(trifluoromethyl)-1H-pyrazol-3-aminehydrochloride
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Overview
Description
4-Bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of a bromine atom at position 4 and a trifluoromethyl group at position 1, along with an amine group at position 3. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyltrimethylsilane as the CF3 source in a copper-mediated reaction.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction can yield various substituted pyrazoles depending on the boronic acid used .
Scientific Research Applications
4-Bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agricultural Chemistry: It is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The bromine atom and amine group can form hydrogen bonds and other interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(trifluoromethyl)-1H-pyrazole: Lacks the amine group at position 3.
1-(Trifluoromethyl)-1H-pyrazol-3-amine: Lacks the bromine atom at position 4.
4-Chloro-1-(trifluoromethyl)-1H-pyrazol-3-amine: Has a chlorine atom instead of a bromine atom at position 4.
Uniqueness
4-Bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride is unique due to the combination of the bromine atom, trifluoromethyl group, and amine group, which confer specific chemical properties and reactivity. The hydrochloride salt form enhances its solubility, making it more versatile for various applications.
Properties
Molecular Formula |
C4H4BrClF3N3 |
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Molecular Weight |
266.45 g/mol |
IUPAC Name |
4-bromo-1-(trifluoromethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H3BrF3N3.ClH/c5-2-1-11(4(6,7)8)10-3(2)9;/h1H,(H2,9,10);1H |
InChI Key |
ZYLPWWOACOZFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)(F)F)N)Br.Cl |
Origin of Product |
United States |
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